molecular formula C19H18N2O3 B3142269 (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate CAS No. 500782-67-2

(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate

Cat. No. B3142269
CAS RN: 500782-67-2
M. Wt: 322.4 g/mol
InChI Key: QBWLJRNILMPTFW-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate, also known as BOC-DHP, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. BOC-DHP is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate acts as a competitive inhibitor of these enzymes, which leads to an increase in the concentration of neurotransmitters, such as acetylcholine and dopamine, in the synaptic cleft. Moreover, (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate has been reported to exhibit antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate has been reported to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant activities. (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer cell growth. Moreover, (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate in lab experiments is its potential applications in drug discovery and development. (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate has been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant activities, which make it a potential candidate for the development of novel drugs. Moreover, (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate is relatively easy to synthesize using various methods, which makes it readily available for lab experiments. However, one of the limitations of using (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate in lab experiments is its low solubility in water, which can limit its applications in aqueous systems.

Future Directions

There are several future directions for the research on (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate. One of the future directions is the synthesis of novel (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate derivatives with improved biological activities. Moreover, the development of (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease, is another future direction. Furthermore, the investigation of the mechanism of action of (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate and its derivatives is another future direction, which can provide insights into the development of more potent inhibitors of enzymes involved in various diseases.

Scientific Research Applications

(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate has been used extensively in scientific research due to its potential applications in drug discovery and development. (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. Furthermore, (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate has been used as a building block for the synthesis of various biologically active compounds.

properties

IUPAC Name

benzyl (3S)-3-benzyl-2-oxo-1,3-dihydropyrazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18-17(13-15-7-3-1-4-8-15)21(12-11-20-18)19(23)24-14-16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLJRNILMPTFW-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC=CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)NC=CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
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(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
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(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
Reactant of Route 4
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
Reactant of Route 5
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
Reactant of Route 6
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate

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